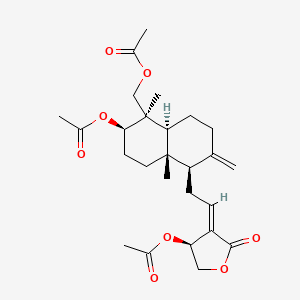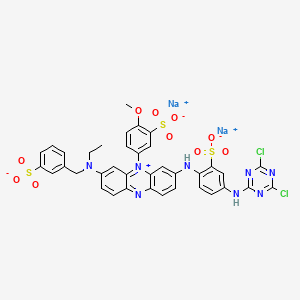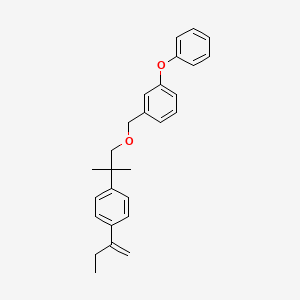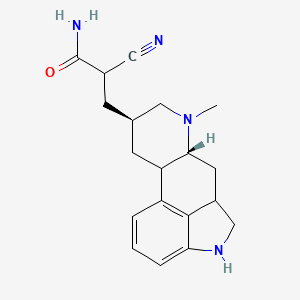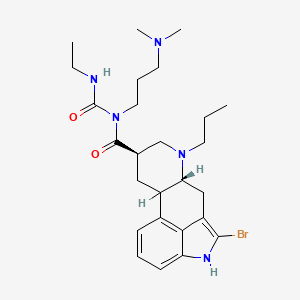
Ergoline-8-carboxamide, 2-bromo-N-(3-(dimethylamino)propyl)-N-((ethylamino)carbonyl)-6-propyl-, (8beta)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ergoline-8-carboxamide, 2-bromo-N-(3-(dimethylamino)propyl)-N-((ethylamino)carbonyl)-6-propyl-, (8beta)- is a synthetic compound belonging to the ergoline family Ergoline derivatives are known for their diverse pharmacological activities, including their use in treating migraines, Parkinson’s disease, and as vasoconstrictors
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ergoline-8-carboxamide, 2-bromo-N-(3-(dimethylamino)propyl)-N-((ethylamino)carbonyl)-6-propyl-, (8beta)- typically involves multiple steps:
Starting Material: The synthesis begins with an ergoline derivative as the core structure.
Amidation: The carboxamide group is introduced through an amidation reaction, often using reagents like carbodiimides to activate the carboxylic acid group.
Alkylation: The propyl group at the 6-position is introduced via an alkylation reaction, typically using propyl halides.
Dimethylamino Propylation: The dimethylamino propyl group is added through a nucleophilic substitution reaction, using appropriate alkylating agents.
Ethylamino Carbonylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as crystallization, distillation, or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propyl group, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The bromine atom at the 2-position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Propyl alcohol, propyl aldehyde, propionic acid.
Reduction: Corresponding amines.
Substitution: Various substituted ergoline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various ergoline derivatives with potential pharmacological activities.
Study of Reaction Mechanisms: Helps in understanding the reactivity and mechanisms of ergoline compounds.
Biology
Receptor Binding Studies: Investigated for its binding affinity to various receptors, including serotonin and dopamine receptors.
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in neurological pathways.
Medicine
Pharmacological Research: Explored for its potential therapeutic effects in treating neurological disorders such as migraines and Parkinson’s disease.
Drug Development: Used as a lead compound for developing new drugs with improved efficacy and safety profiles.
Industry
Chemical Manufacturing: Utilized in the production of other ergoline-based compounds.
Pharmaceuticals: Potential use in the formulation of medications targeting neurological conditions.
作用機序
The mechanism of action of Ergoline-8-carboxamide, 2-bromo-N-(3-(dimethylamino)propyl)-N-((ethylamino)carbonyl)-6-propyl-, (8beta)- involves its interaction with specific molecular targets, primarily receptors in the central nervous system. It may act as an agonist or antagonist at serotonin and dopamine receptors, modulating neurotransmitter release and activity. This interaction can influence various neurological pathways, leading to its observed pharmacological effects.
類似化合物との比較
Similar Compounds
Lysergic Acid Diethylamide (LSD): Another ergoline derivative known for its potent psychoactive effects.
Ergotamine: Used in the treatment of migraines due to its vasoconstrictive properties.
Bromocriptine: Used in the treatment of Parkinson’s disease and hyperprolactinemia.
Uniqueness
Ergoline-8-carboxamide, 2-bromo-N-(3-(dimethylamino)propyl)-N-((ethylamino)carbonyl)-6-propyl-, (8beta)- is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other ergoline derivatives. Its combination of bromine, dimethylamino propyl, and ethylamino carbonyl groups may result in unique receptor binding profiles and biological activities, making it a valuable compound for further research and development.
特性
CAS番号 |
126554-47-0 |
|---|---|
分子式 |
C26H38BrN5O2 |
分子量 |
532.5 g/mol |
IUPAC名 |
(6aR,9R)-5-bromo-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C26H38BrN5O2/c1-5-11-31-16-17(25(33)32(26(34)28-6-2)13-8-12-30(3)4)14-19-18-9-7-10-21-23(18)20(15-22(19)31)24(27)29-21/h7,9-10,17,19,22,29H,5-6,8,11-16H2,1-4H3,(H,28,34)/t17-,19?,22-/m1/s1 |
InChIキー |
GLKOUABGPOYJSM-MVPHGSNYSA-N |
異性体SMILES |
CCCN1C[C@@H](CC2[C@H]1CC3=C(NC4=CC=CC2=C34)Br)C(=O)N(CCCN(C)C)C(=O)NCC |
正規SMILES |
CCCN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Br)C(=O)N(CCCN(C)C)C(=O)NCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]ethyl]-1-(1H-imidazol-5-ylmethyl)-5,6-dimethoxyindazole;dihydrochloride](/img/structure/B12777524.png)
![(E)-but-2-enedioic acid;2-(dimethylamino)ethyl (2S)-1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylate](/img/structure/B12777526.png)
![[(3S,3aR,6S,6aS)-3-[6-(methylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;nitric acid](/img/structure/B12777531.png)

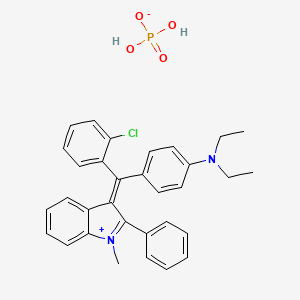
![(1S,2R,19R,22S,34S,37R,40R,52S)-48-[(2-adamantylamino)methyl]-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12777547.png)

